molecular formula C8H12N5O4P B562677 Adefovir-d4

Adefovir-d4

Número de catálogo: B562677
Peso molecular: 277.21 g/mol
Clave InChI: SUPKOOSCJHTBAH-LNLMKGTHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Adefovir-d4 es un análogo de Adefovir marcado con deuterio, un agente antiviral utilizado principalmente en el tratamiento de la hepatitis B crónica. El compuesto está diseñado para usarse como un estándar interno en la cuantificación de Adefovir mediante cromatografía de gases o espectrometría de masas de cromatografía líquida. El marcado con deuterio ayuda a distinguir this compound de Adefovir durante los procedimientos analíticos .

Mecanismo De Acción

Adefovir-d4, al igual que Adefovir, es un análogo del monofosfato de adenosina. Es fosforilado por quinasas celulares para formar difosfato de Adefovir, que inhibe la ADN polimerasa del virus de la hepatitis B al competir con el sustrato natural, el trifosfato de desoxiadenosina. Esta inhibición previene la replicación del ADN viral, ejerciendo así sus efectos antivirales .

Compuestos Similares:

Singularidad de this compound:

This compound juega un papel crucial en el avance de nuestra comprensión de las terapias antivirales y mejora la precisión de los métodos analíticos en la investigación farmacéutica. Sus propiedades únicas y su amplia gama de aplicaciones lo convierten en una herramienta invaluable en investigaciones científicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Adefovir-d4 se sintetiza a través de una serie de reacciones químicas que comienzan a partir de precursores deuterados. Los pasos clave implican la incorporación de átomos de deuterio en la estructura molecular de Adefovir. La ruta sintética típicamente incluye:

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Análisis De Reacciones Químicas

Tipos de Reacciones: Adefovir-d4 experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

    Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Solventes: Metanol, etanol, dimetilsulfóxido.

Productos Principales:

Aplicaciones Científicas De Investigación

Chemistry

Adefovir-d4 is utilized as an internal standard in mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This application is crucial for accurately measuring the concentration of Adefovir in complex biological matrices, allowing researchers to distinguish between the drug and its labeled counterpart due to the presence of deuterium atoms.

Biology

In biological studies, this compound aids in understanding the metabolic pathways and pharmacokinetics of Adefovir. Its deuterium labeling enhances the accuracy of tracking the drug's behavior within biological systems, which is essential for evaluating its efficacy and safety profiles.

Medicine

This compound plays a significant role in clinical research focused on antiviral therapies. It has been employed in studies assessing the effectiveness of Adefovir dipivoxil in treating chronic hepatitis B. Notably, it has been shown to improve liver histology and reduce serum HBV DNA levels significantly after 48 weeks of treatment .

Industry

In pharmaceutical development, this compound is used for quality control and validation of formulations containing Adefovir. Its precise quantification capabilities ensure that pharmaceutical products meet regulatory standards for efficacy and safety .

Case Studies and Clinical Findings

Several clinical studies have highlighted the effectiveness of Adefovir dipivoxil in treating chronic hepatitis B, with this compound serving as a critical component in these investigations.

Efficacy in Chronic Hepatitis B

A pivotal study involving 515 patients demonstrated that treatment with 10 mg or 30 mg of Adefovir dipivoxil daily resulted in significant histological improvement compared to placebo groups. The study reported:

  • Histologic improvement rates: 53% (10 mg) and 59% (30 mg) versus 25% (placebo) after 48 weeks.
  • Median reduction in serum HBV DNA levels: 3.52 log copies/mL (10 mg) and 4.76 log copies/mL (30 mg) compared to minimal change in placebo .
  • Normalization of alanine aminotransferase levels was observed in 48% (10 mg) and 55% (30 mg), indicating improved liver function.

Table 1: Summary of Clinical Outcomes After 48 Weeks of Treatment

Treatment GroupHistologic Improvement (%)Median HBV DNA Reduction (log copies/mL)Normalization of ALT (%)
Placebo250.5516
Adefovir 10 mg533.5248
Adefovir 30 mg594.7655

Pharmacokinetic Studies

A rapid UPLC-MS/MS method was developed using this compound as an internal standard for quantifying Adefovir in human plasma. This method demonstrated excellent sensitivity with a limit of quantitation at 1 ng/mL and allowed for high-throughput analysis, making it suitable for routine therapeutic drug monitoring .

Table 2: Analytical Method Performance Metrics

MetricValue
Limit of Quantitation1 ng/mL
Analysis Runtime1.5 minutes
Sample Throughput>500 samples per day
Intra-day Precision%RSD <15%

Comparación Con Compuestos Similares

Uniqueness of Adefovir-d4:

This compound plays a crucial role in advancing our understanding of antiviral therapies and improving the accuracy of analytical methods in pharmaceutical research. Its unique properties and wide range of applications make it an invaluable tool in scientific investigations.

Actividad Biológica

Adefovir-d4 is a deuterium-labeled analog of Adefovir, primarily used as an antiviral agent in the treatment of chronic hepatitis B virus (HBV) infection. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target and Mode of Action
this compound acts as an adenosine monophosphate analog , specifically targeting the viral RNA-dependent DNA polymerase of HBV. By mimicking adenosine monophosphate, it inhibits the replication of viral DNA, thereby preventing the proliferation of HBV within infected cells.

Biochemical Pathways
The compound is metabolized into its active form, Adefovir diphosphate, by cellular kinases. This active form then interferes with the viral replication process by inhibiting the HBV DNA polymerase, leading to a significant reduction in viral load .

Pharmacokinetics

The pharmacokinetics of this compound are expected to mirror those of Adefovir. It is rapidly converted to its active form in the body, facilitating effective antiviral action. The compound's absorption and conversion can be influenced by various factors, including the presence of other medications.

Efficacy in Clinical Trials

A number of studies have evaluated the efficacy and safety of Adefovir in comparison to other antiviral agents. A meta-analysis involving 32 studies highlighted that Tenofovir (TDF) generally exhibited superior virologic responses compared to Adefovir (ADV) when used in monotherapy or combination therapy .

  • Table 1: Comparison of Virologic Response Rates
Treatment GroupVirologic Response Rate (%)Statistical Significance
Tenofovir (TDF)Higher than ADVP < 0.05
Adefovir (ADV)Lower than TDF-

Case Studies

Several case studies have documented the effectiveness of Adefovir in patients with chronic hepatitis B. For instance, a study showed that after 48 weeks of treatment with Adefovir dipivoxil, there was a significant histologic improvement and reduction in serum HBV DNA levels among patients .

  • Table 2: Summary of Treatment Outcomes after 48 Weeks
ParameterAdefovir (10 mg)Adefovir (30 mg)Placebo
Histologic Improvement (%)53%59%25%
Reduction in HBV DNA (log)-3.52-4.76-0.55
Normalization of ALT Levels (%)48%55%16%
HBeAg Seroconversion (%)12%14%6%

This compound exhibits antiviral activity against several viruses beyond HBV, including herpesviruses. The compound is primarily localized in the cytoplasm where it undergoes conversion to its active form. Its biochemical properties include being a prodrug that requires metabolic activation for efficacy .

Propiedades

IUPAC Name

[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPKOOSCJHTBAH-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9-(2-Hydroxyethyl)adenine (HEA) (20.0 g, 0.112 mol) was suspended in DMF (125 ml) and heated to 80° C. Magnesium isopropoxide (11.2 g, 0.0784 mol), or alternatively magnesium t-butoxide, was added to the mixture followed by diethyl p-toluenesulfonyloxymethylphosphonate (66.0 g, 0.162 mol) over one hour. The mixture was stirred at 80° C. for 7 hours. 30 ml of volatiles were removed via vacuum distillation and the reaction was recharged with 30 ml of fresh DMF. After cooling to room temperature, bromotrimethylsilane (69.6 g, 0.450 mol) was added and the mixture heated to 80° C. for 6 hours. The reaction was concentrated to yield a thick gum. The gum was dissolved into 360 ml water, extracted with 120 ml dichloromethane, adjusted to pH 3.2 with sodium hydroxide, and the resulting slurry stirred at room temperature overnight. The slurry was cooled to 4° C. for one hour. The solids were isolated by filtration, washed with water (2×), and dried in vacuo at 56° C. to yield 20 g (65.4%) of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA) as a white solid. Mp:>200° C. dec. 1H NMR (D2O) δ 3.49 (t, 2H); 3.94 (t, 2H); 4.39 (t, 2H); 8.13 (s, 1H); 8.22 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
magnesium t-butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66 g
Type
reactant
Reaction Step Three
Quantity
69.6 g
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Five
Name
Quantity
360 mL
Type
solvent
Reaction Step Six

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.